molecular formula C25H19ClFN3O2 B2993199 5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216685-41-4

5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2993199
CAS No.: 1216685-41-4
M. Wt: 447.89
InChI Key: MNBTVXOVVOUUBV-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule based on the pyrimido[5,4-b]indol-4(5H)-one scaffold, a structure of significant interest in medicinal chemistry and antiviral research. This compound is supplied as a high-purity material strictly for laboratory research applications. The core structure of this chemical family is recognized for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is a subject of ongoing investigation in antiretroviral research . The molecular framework incorporates an indole system, a privileged scaffold in drug discovery known for its diverse biological potential . The structure features a 2-chloro-6-fluorobenzyl group at the 5-position and a 3-methoxybenzyl group at the 3-position, substitutions designed to explore structure-activity relationships within this class of compounds. Researchers value this compound for probing the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme, with the goal of developing agents with improved efficacy against wild-type and drug-resistant viral strains . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-32-17-7-4-6-16(12-17)13-29-15-28-23-18-8-2-3-11-22(18)30(24(23)25(29)31)14-19-20(26)9-5-10-21(19)27/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBTVXOVVOUUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, with CAS number 1216685-41-4, is a compound belonging to the pyrimidoindole class. Its molecular formula is C25H19ClFN3O2C_{25}H_{19}ClFN_3O_2 and it has a molecular weight of 447.9 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties, particularly against HIV. For instance, derivatives with the 2-chloro-6-fluoro substitution have demonstrated potent inhibitory activity against HIV-1 with IC50 values in the picomolar range. These compounds have been shown to inhibit both wild-type and clinically relevant mutant strains of HIV-1 effectively .

Table 1: Antiviral Activity of Related Compounds

Compound NameStructureIC50 (μM)Activity Type
2-Cl-6-F-S-DABO (9c)Structure0.001HIV-1 Inhibition
2-Cl-6-F-S-DABO (10c)Structure0.002HIV-1 Inhibition
This compoundN/ATBDTBD

Anticancer Activity

The compound's structure suggests potential activity against various cancer cell lines. Similar pyrimidoindole derivatives have been reported to exhibit antiproliferative effects on human tumor cell lines such as HeLa and HCT116. The mechanism of action is thought to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within viral and cancerous cells. For example, the presence of the chloro and fluorine substituents may enhance binding affinity and selectivity towards viral enzymes or cancer-related proteins.

Case Studies

  • Study on HIV Inhibition : A study explored the efficacy of various 2-chloro-6-fluorobenzyl pyrimidinones in HIV-infected cells. The results indicated that compounds with similar structural motifs showed significant antiviral activity correlating with their stereochemistry .
  • Anticancer Evaluation : Another research evaluated pyrimidoindoles against breast cancer cell lines, revealing that certain derivatives led to a reduction in cell viability through apoptosis induction .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Groups

Positional Isomerism of Methoxy Groups
  • Target Compound : The 3-methoxybenzyl group at position 3 introduces meta-substitution, which may enhance solubility due to the electron-donating methoxy group .
  • Analog with 2-Methoxybenzyl: describes 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185030-39-0).
Halogen Substitution Patterns
  • Target Compound : The 2-chloro-6-fluorobenzyl group balances electronegativity and lipophilicity, which may optimize membrane permeability .
  • Analog with 2-Chloro-4-fluorobenzyl : highlights 5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1216927-02-4). The para-fluorine substitution increases polarity, possibly reducing bioavailability compared to the target compound’s ortho/para-dihalogenated benzyl group .

Core Structure Modifications

Pyrimidoindole vs. Pyridoindole Derivatives
  • Target Compound : The pyrimido[5,4-b]indole core provides a rigid planar structure, favoring π-π stacking interactions in protein binding .
  • Pyrido[3,4-b]indole Analogs: describes pyridoindole derivatives (e.g., compound 5a–5l).

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Methoxybenzyl Analog 3,4-Dimethoxyphenethyl Analog
Molecular Weight 447.9 431.4 509.9
LogP (Predicted) ~3.8 ~3.5 ~4.2
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 5 5 7
  • The target compound’s 3-methoxybenzyl group balances hydrophobicity and polarity, making it a promising candidate for oral bioavailability .

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